propyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate
Description
Propyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate is a synthetic compound featuring a benzoate ester core linked to a phthalimide (1,3-dioxo-isoindole) moiety via an acetylated amide bond. Its molecular formula is C₂₁H₂₀N₂O₅ (average mass: 380.40 g/mol), with a propyl ester group contributing to its lipophilicity . The phthalimide subunit is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, anticancer, or anti-sickling properties .
Properties
IUPAC Name |
propyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-11-27-20(26)13-7-9-14(10-8-13)21-17(23)12-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10H,2,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAYHHHKFZHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a propyl group linked to a benzoate moiety, with an isoindole derivative that suggests various biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H15NO4
- Molecular Weight : 309.316 g/mol
- CAS Number : 315670-23-6
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of caspase enzymes, particularly caspase-3, which plays a crucial role in the apoptotic pathway. Inhibition of caspase-3 could potentially provide therapeutic benefits in neurodegenerative disorders characterized by unwanted apoptosis .
Biological Activity Overview
Case Studies and Research Findings
-
Caspase Inhibition Study :
A quantitative structure–activity relationship (QSAR) analysis indicated that derivatives similar to this compound could effectively inhibit caspase-3. The study demonstrated that modifications in the molecular structure could enhance inhibitory potency, suggesting a pathway for developing more effective caspase inhibitors . -
Antioxidant Activity Assessment :
Research has shown that compounds containing the isoindole structure can exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells and tissues . -
Anti-inflammatory Mechanism Exploration :
A study highlighted the potential of similar compounds to inhibit pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells. This suggests that this compound may have applications in treating inflammatory diseases .
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Reports indicate that compounds with similar structures may exhibit acute toxicity if ingested or improperly handled. Safety data should always be reviewed before any experimental application .
Scientific Research Applications
Biological Activities
Research indicates that propyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate exhibits several pharmacological properties:
- Antitumor Activity: Studies have shown that derivatives of isoindole compounds can inhibit cancer cell proliferation. The incorporation of the propyl group and the benzoate moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
- Antioxidant Properties: The compound has been evaluated for its capacity to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects: Research suggests that similar compounds may modulate inflammatory pathways, indicating potential therapeutic uses in treating conditions characterized by chronic inflammation.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for drug design and development:
Drug Development
The compound can serve as a lead structure for synthesizing novel therapeutics targeting specific diseases. Its ability to modify biological pathways opens avenues for developing drugs with enhanced efficacy and reduced side effects.
Case Studies
- Cancer Therapy: A study demonstrated the effectiveness of isoindole derivatives in inhibiting tumor growth in vitro and in vivo models. The incorporation of this compound into drug formulations showed promising results in enhancing bioavailability and therapeutic outcomes.
- Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. The findings suggest that this compound could be explored further for its role in neuroprotection.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
Key Observations:
- Ester Groups : Propyl and isopropyl esters (e.g., ) exhibit similar masses but differ in metabolic stability. Branched isopropyl esters often resist enzymatic hydrolysis compared to linear propyl chains.
- Acyl/Spacer Chains: The acetyl group in the target compound balances solubility and lipophilicity.
Mutagenicity of Phthalimide Derivatives
Phthalimide derivatives with nitrate ester subunits (e.g., compounds 1–6 in ) demonstrated mutagenicity in Salmonella typhimurium assays (0–4,803 revertants/μmol). Structural features linked to mutagenicity include:
- Nitrate esters: Associated with genotoxic risks due to reactive nitrogen species generation.
- Meta-Aromatic Substitution : Reduces mutagenicity compared to para-substituted analogs .
The target compound lacks nitrate esters, suggesting a lower mutagenic risk. However, its phthalimide core warrants further genotoxicity testing.
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (based on propyl ester and acetyl group), favoring moderate membrane permeability.
- Metabolism : Propyl esters are typically hydrolyzed by esterases to release the free carboxylic acid, which may enhance renal excretion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
